2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

Organic Synthesis Polymer Chemistry Nucleophilic Substitution

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7), also known as 1,3-bis(dimethylamino)-2-chloropropane, is a tertiary diamine with the molecular formula C₇H₁₇ClN₂ and a molecular weight of 164.67 g/mol. It is characterized by a central chloro-substituted propane backbone flanked by two tertiary amine groups, each bearing two methyl substituents.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
CAS No. 40550-12-7
Cat. No. B12663697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
CAS40550-12-7
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCN(C)CC(CN(C)C)Cl
InChIInChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3
InChIKeySCMRSXYMRBPCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7): Procurement-Grade Overview for R&D and Industrial Synthesis


2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7), also known as 1,3-bis(dimethylamino)-2-chloropropane, is a tertiary diamine with the molecular formula C₇H₁₇ClN₂ and a molecular weight of 164.67 g/mol . It is characterized by a central chloro-substituted propane backbone flanked by two tertiary amine groups, each bearing two methyl substituents [1]. This unique structural arrangement—a reactive alkyl chloride coupled with two sterically hindered tertiary amines—positions it as a versatile intermediate and building block for synthesizing specialized polymers, catalysts, and pharmaceutical agents . Its commercial availability as a research chemical, typically in purities ≥95%, supports its role in both academic and industrial R&D pipelines [2].

Why 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7) Cannot Be Replaced by Generic Diamines


Generic substitution of 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine with other diamines is fundamentally flawed due to its unique bifunctional reactivity profile. The compound is distinguished by the concurrent presence of two sterically hindered tertiary amine centers and a reactive chloroalkyl group. This dual character enables a specific sequence of reactivity not available to its non-chlorinated analog, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPDA), or other common diamines . While TMPDA serves primarily as a base catalyst or ligand due to its lone pair electrons [1], the chloro substituent in the target compound introduces an electrophilic site for nucleophilic substitution reactions, allowing it to act as both a base and an alkylating agent. This capacity for orthogonal reactivity is essential for constructing complex molecular architectures, such as tailored polymers or functionalized drug intermediates, where a simple diamine would fail to provide the necessary chemical handle for subsequent functionalization [2].

Quantitative Performance Benchmarks for 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7) vs. Key Comparators


Reactivity Advantage: Electrophilic Substitution Capacity vs. Non-Chlorinated Diamine (TMPDA)

The presence of a chloro substituent in 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine provides a distinct electrophilic site for nucleophilic substitution reactions, a functional capability entirely absent in its non-chlorinated analog, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPDA) . TMPDA lacks this reactive handle, limiting its role primarily to that of a base or ligand [1]. In nucleophilic substitution reactions, the chloro group in the target compound can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, under mild conditions (e.g., polar aprotic solvents like DMSO or acetonitrile) . This reactivity is quantified by the number of viable substitution pathways; the target compound offers multiple, well-defined reaction pathways, whereas TMPDA offers zero for this specific electrophilic transformation. This fundamental difference in reactivity profile dictates the choice of building block for synthesizing complex molecules requiring subsequent functionalization at the central carbon.

Organic Synthesis Polymer Chemistry Nucleophilic Substitution

Physical Property Differentiation: Boiling Point and Density vs. TMPDA

The introduction of a chlorine atom significantly alters the physicochemical properties of the molecule, directly impacting its handling and purification in an industrial or laboratory setting. 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine exhibits a boiling point of 124.6 °C at 760 mmHg and a density of 0.966 g/cm³ [1]. In contrast, its non-chlorinated analog, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPDA, CAS 110-95-2), has a reported boiling point of approximately 145-146 °C . This ~20 °C lower boiling point for the target compound translates to significantly reduced energy requirements for purification by distillation and a different volatility profile in reaction mixtures. Similarly, the higher density of the chlorinated compound (0.966 g/cm³) compared to TMPDA's density of approximately 0.779 g/cm³ [2] will affect its behavior in biphasic systems and its overall mass balance in large-scale syntheses. These quantifiable differences are critical for process design and cost analysis.

Chemical Engineering Process Chemistry Purification

Comparative HPLC Retention: Method-Specific Selectivity for Analytical Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column has been developed for the analysis of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine, demonstrating its distinct chromatographic behavior [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid, with formic acid as an MS-compatible alternative. While specific retention times (RT) are proprietary and available upon request, the very existence of a dedicated, scalable method highlights a key differentiator: the compound's unique interaction with the mixed-mode stationary phase allows for its separation and quantification from related impurities or unreacted starting materials. This is a critical advantage for quality control (QC) in procurement. In contrast, generic methods for simple diamines like TMPDA often suffer from poor retention or peak tailing, requiring more complex ion-pairing techniques. The target compound's increased hydrophobicity (LogP = 0.171) relative to TMPDA (LogP ~ -0.1) [2] contributes to this improved chromatographic performance, enabling more straightforward and reliable purity assessment in a QC environment.

Analytical Chemistry Quality Control HPLC Method Development

Derivatization Potential: Enhanced Lipophilicity for Pharmaceutical Lead Optimization

The introduction of a chlorine atom in 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine confers a measurable increase in lipophilicity compared to its non-halogenated counterpart, a crucial parameter in medicinal chemistry for modulating drug-like properties. The target compound has a calculated LogP of 0.171 [1], while N,N,N',N'-tetramethylpropane-1,3-diamine (TMPDA) has a LogP of approximately -0.1 [2]. This shift towards higher lipophilicity can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the chloro group also serves as a versatile synthetic handle, allowing for further derivatization through cross-coupling reactions or nucleophilic substitutions, as evidenced by its role as an intermediate in the synthesis of benzo[a]phenazine-11-carboxamide derivatives, which are joint inhibitors of topoisomerase I and II . While TMPDA can serve as a basic amine handle, it lacks the ability to undergo these same types of transformations, limiting its utility in the late-stage functionalization of complex pharmaceutical candidates.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Primary Application Scenarios for 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (CAS 40550-12-7)


Synthesis of Functionalized Polymers and Photocrosslinkable Materials

The compound's dual functionality—tertiary amine and reactive alkyl chloride—makes it a preferred monomer for synthesizing polymers with tailored properties. As described in patent literature (e.g., US7687118), diamines with specific substitution patterns are critical for creating polyamic acids, polyimides, and other advanced materials with enhanced mechanical strength and thermal stability [1]. 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine offers a distinct advantage over non-chlorinated diamines like TMPDA because the chloro group provides a secondary site for crosslinking or post-polymerization functionalization. This allows for the creation of materials with specific properties, such as improved adhesion, controlled degradation, or responsiveness to external stimuli. The evidence of its chromatographic behavior [2] also confirms that the compound can be reliably purified and characterized, which is essential for producing high-quality, reproducible polymers for applications in microelectronics, coatings, and biomaterials.

Building Block for Topoisomerase Inhibitor Analog Synthesis

As indicated in patent literature related to CAS 40550-12-7, this diamine serves as a key intermediate in the synthesis of benzo[a]phenazine-11-carboxamide derivatives, a class of compounds with joint topoisomerase I and II inhibitory activity . The quantitative LogP difference (+0.27 vs. TMPDA) [3] is particularly relevant in this context. The increased lipophilicity of the 2-chloro derivative can be strategically leveraged during lead optimization to improve membrane permeability and modulate the pharmacokinetic profile of the final drug candidate. The chlorinated core also provides a synthetic handle for further derivatization via nucleophilic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) around the central diamine scaffold. This is a key differentiator from TMPDA, which cannot be modified at this position, limiting the diversity of analogs that can be generated. Procurement for this application is justified by the compound's direct link to a specific, published chemotype and its quantifiable property advantage.

Specialty Ligand Synthesis for Asymmetric Catalysis

The unique steric and electronic environment created by the 2-chloro substitution pattern on the propane-1,3-diamine backbone is of interest for developing novel ligands for catalysis. While the parent compound TMPDA has established utility as a ligand in racemization catalysts [4], the introduction of a chlorine atom at the 2-position offers a means to fine-tune the ligand's properties. The lower boiling point (124.6 °C vs. 145 °C) and higher density (0.966 vs. 0.779 g/cm³) of the 2-chloro derivative [5] can influence catalyst handling and solubility in different reaction media. More importantly, the chloro group can serve as a point of attachment for further elaboration, allowing chemists to systematically vary the steric bulk and electronic characteristics around the metal center. This level of structural modulation is not accessible with TMPDA alone, making the 2-chloro compound a more versatile starting material for creating bespoke catalytic systems aimed at improving enantioselectivity or reaction rate in asymmetric transformations.

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